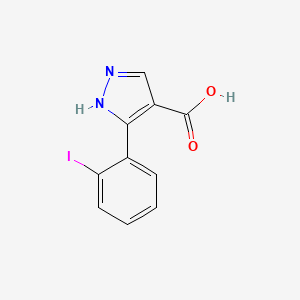
3-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Iodination of the phenyl ring: The phenyl ring can be iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Coupling of the iodinated phenyl ring with the pyrazole ring: This step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyrazole ring and the iodinated phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine, chlorine, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride or copper(I) chloride.
Major Products Formed
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodine atom and the pyrazole ring can interact with the target protein through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
- 3-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H7IN2O2 |
|---|---|
分子量 |
314.08 g/mol |
IUPAC名 |
5-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
InChIキー |
SXNKEQMGEXFBGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


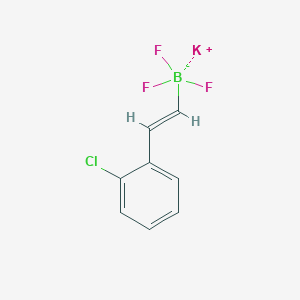

![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)

amine hydrochloride](/img/structure/B13459728.png)
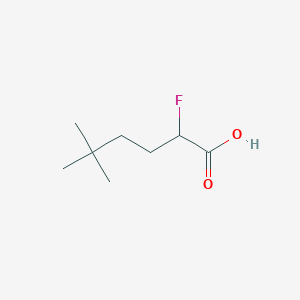

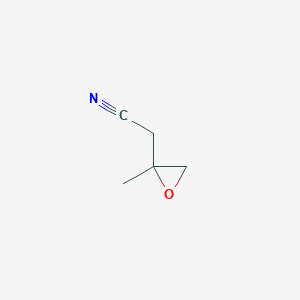
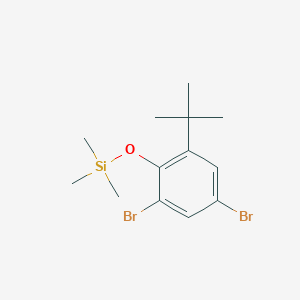
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)



![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)
